Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro-
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Overview
Description
Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a benzamide core substituted with chloro, methoxy, hydroxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-5-methoxybenzamide followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for hydroxylation. The purification of the final product is usually achieved through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse functional groups that can interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(2-chloro-5-methoxyphenyl)-2-iodo-: Similar structure but with an iodine atom instead of a nitro group.
Benzamide, N-(2-chloro-5-methoxyphenyl)-2-methyl-: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
646989-33-5 |
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Molecular Formula |
C14H11ClN2O5 |
Molecular Weight |
322.70 g/mol |
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-8-5-6-10(15)11(7-8)16-14(19)9-3-2-4-12(13(9)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
InChI Key |
IWDHVHNNXBHUEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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